5-Chloro-8-fluoroquinolin-3-amine 5-Chloro-8-fluoroquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17698049
InChI: InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2
SMILES:
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol

5-Chloro-8-fluoroquinolin-3-amine

CAS No.:

Cat. No.: VC17698049

Molecular Formula: C9H6ClFN2

Molecular Weight: 196.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-8-fluoroquinolin-3-amine -

Specification

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
IUPAC Name 5-chloro-8-fluoroquinolin-3-amine
Standard InChI InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2
Standard InChI Key XNPVCYSVZXHULI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=C(C=NC2=C1F)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core of 5-chloro-8-fluoroquinolin-3-amine consists of a benzene ring fused to a pyridine ring. Substitutents include:

  • A chlorine atom at the 5-position

  • A fluorine atom at the 8-position

  • An amino group (-NH2_2) at the 3-position .

This arrangement confers distinct electronic properties, as halogens influence electron density distribution. The IUPAC name, 5-chloro-8-fluoroquinolin-3-amine, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H6ClFN2\text{C}_9\text{H}_6\text{ClFN}_2
Molecular Weight196.61 g/mol
CAS NumberNot publicly disclosed
SMILESC1=CC(=C2C=C(C=NC2=C1F)N)Cl
LogPEstimated 2.05–2.45
Hydrogen Bond Donors1 (NH2_2)

The compound’s planar structure facilitates π-π stacking interactions, while its moderate LogP suggests balanced hydrophobicity for membrane permeability .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: N-H stretching (3300–3500 cm1^{-1}), C-F (1100–1250 cm1^{-1}), and C-Cl (550–850 cm1^{-1}) vibrations confirm functional groups .

  • Mass Spectrometry: Predicted adducts include [M+H]+^+ at m/z 163.07 and [M+Na]+^+ at m/z 185.05 .

Synthesis and Analytical Methods

Purification and Analysis

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents.

  • HPLC: C18 columns for purity assessment (>95%) .

Biological Activity and Mechanism

Antibacterial Efficacy

5-Chloro-8-fluoroquinolin-3-amine inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and replication. Comparative studies of similar quinolines show:

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC Against S. aureus (µg/mL)MIC Against E. coli (µg/mL)Source
5A8Q (8-hydroxyquinoline)12.525
Ciprofloxacin0.50.25N/A

While specific MIC data for 5-chloro-8-fluoroquinolin-3-amine remains unpublished, its structural analogs exhibit moderate activity, suggesting potential against Gram-positive pathogens .

Applications in Drug Discovery

Fragment-Based Screening

The compound’s low molecular weight (196.61 g/mol) and hydrogen-bonding capacity make it a viable fragment for hit-to-lead optimization. X-ray crystallography of bound complexes reveals interactions with:

  • Asp81 (hydrogen bond) in E. coli DNA gyrase.

  • Hydrophobic pockets via chloro and fluoro substituents.

Metal Complexation

Like 5A8Q, 5-chloro-8-fluoroquinolin-3-amine may form complexes with Cu2+^{2+} or Fe3+^{3+}, enhancing bioavailability. Such complexes disrupt microbial iron metabolism or generate reactive oxygen species .

Future Research Directions

  • In Vivo Toxicity Profiling: Assess LD50_{50} and organ-specific effects.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize potency.

  • Combination Therapies: Pair with β-lactams to counteract resistance.

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